molecular formula C6H10N4O B1267294 4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 68375-44-0

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B1267294
CAS No.: 68375-44-0
M. Wt: 154.17 g/mol
InChI Key: ZAOXBTWOVDXOKX-UHFFFAOYSA-N
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Description

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to exhibit tautomerism, which can influence its reactivity and interactions with other molecules . It has been observed to interact with enzymes such as p38MAPK and various kinases, which are essential for cellular signaling and regulation . The nature of these interactions often involves hydrogen bonding and resonance stabilization, which can affect the compound’s biological activity and reactivity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular responses. Additionally, its impact on gene expression can result in the upregulation or downregulation of specific genes, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of their catalytic functions. Furthermore, the compound’s ability to stabilize certain conformations of proteins through resonance effects can enhance or diminish their biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including alterations in cellular metabolism and potential damage to tissues . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, thereby affecting its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones or β-ketoesters. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide
  • 5-amino-1H-pyrazole-4-carboxamide
  • 4-amino-3,5-dimethyl-1H-pyrazole

Uniqueness

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-4(7)5(10-9-3)6(11)8-2/h7H2,1-2H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOXBTWOVDXOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310718
Record name 4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68375-44-0
Record name NSC231347
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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